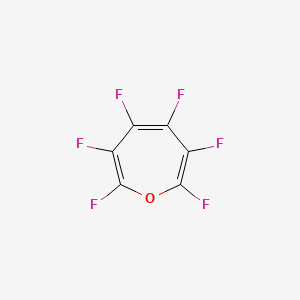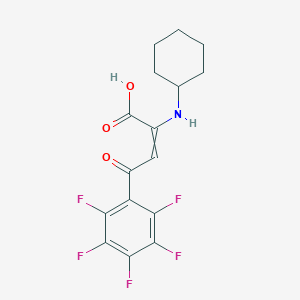
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a pentafluorophenyl group, and a but-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by the introduction of the pentafluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography, may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohexylamino)-4-oxo-4-(trifluoromethyl)but-2-enoic acid: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
2-(Cyclohexylamino)-4-oxo-4-(phenyl)but-2-enoic acid: Similar structure but with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
162188-44-5 |
|---|---|
Molekularformel |
C16H14F5NO3 |
Molekulargewicht |
363.28 g/mol |
IUPAC-Name |
2-(cyclohexylamino)-4-oxo-4-(2,3,4,5,6-pentafluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C16H14F5NO3/c17-11-10(12(18)14(20)15(21)13(11)19)9(23)6-8(16(24)25)22-7-4-2-1-3-5-7/h6-7,22H,1-5H2,(H,24,25) |
InChI-Schlüssel |
GIJGAJBOKJXTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



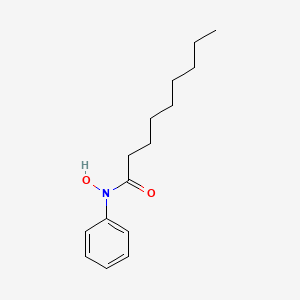
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
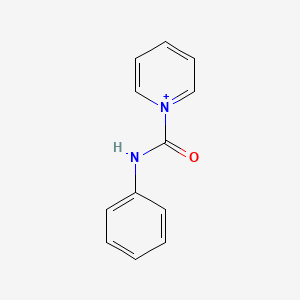
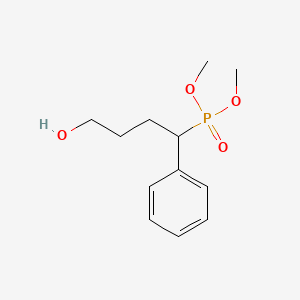

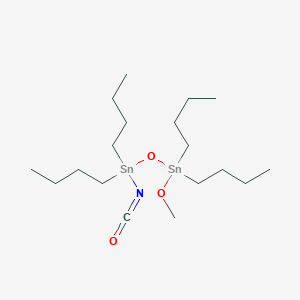

![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
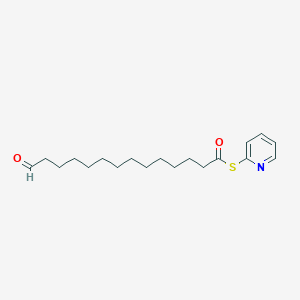
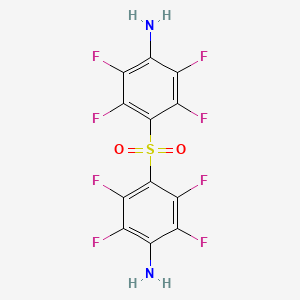
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
